molecular formula C11H13FN2O3S B2867772 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide CAS No. 2415542-42-4

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide

Cat. No.: B2867772
CAS No.: 2415542-42-4
M. Wt: 272.29
InChI Key: QHWSIDYUNXCHOE-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. This molecule features a 3-fluoro-5-methylpyridine-2-carboxamide scaffold linked to a 1,1-dioxothiolan-3-yl group. The presence of both a fluorinated, substituted pyridine ring and a sulfone-containing saturated heterocycle makes it a valuable intermediate for structure-activity relationship (SAR) studies and scaffold-hopping exercises in drug discovery campaigns . Researchers can utilize this compound as a building block for the development of novel bioactive molecules, particularly in the exploration of allosteric modulation of therapeutic targets, where such hybrid structures have shown promise . The compound is provided for non-human research applications only and is not intended for diagnostic or therapeutic use. Investigators are responsible for verifying the compound's suitability for their specific experimental objectives.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c1-7-4-9(12)10(13-5-7)11(15)14-8-2-3-18(16,17)6-8/h4-5,8H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWSIDYUNXCHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2CCS(=O)(=O)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation (DoM) Approach

The pyridine core is functionalized using lithiation strategies. Starting with 2-chloro-5-methylpyridine, fluorine is introduced via halogen exchange with KF in the presence of a Cu(I) catalyst. Subsequent hydrolysis of the nitrile intermediate yields the carboxylic acid:

2-Chloro-5-methylpyridine → 2-Cyano-5-methylpyridine → 3-Fluoro-5-methylpyridine-2-carboxylic acid  

Key Conditions :

  • Lithiation at -78°C with LDA.
  • Fluorination using Selectfluor® or KF/Cu(I).
  • Acidic hydrolysis (HCl, reflux).

Cross-Coupling Strategy

Palladium-catalyzed coupling of 2-bromo-5-methylpyridine with a fluorinated boronic acid under Suzuki-Miyaura conditions provides an alternative route.

Synthesis of 3-Amino-1,1-Dioxo-Thiolane

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to 1,1-dioxo-thiolane using H₂O₂ in acetic acid, followed by nitration at the 3-position via electrophilic aromatic substitution. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:

Tetrahydrothiophene → 1,1-Dioxo-thiolane → 3-Nitro-1,1-dioxo-thiolane → 3-Amino-1,1-dioxo-thiolane  

Optimization Note : Nitration requires careful control of HNO₃ concentration to avoid over-oxidation.

Amide Bond Formation

Acyl Chloride Method

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), then reacted with 3-amino-1,1-dioxo-thiolane in dichloromethane with triethylamine as a base:

$$
\text{3-Fluoro-5-methylpyridine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{3-Amino-thiolane sulfone}} \text{Target compound}
$$

Yield : 68–72% after recrystallization (acetone/EtOH).

Coupling Reagent Approach

Using EDCI/HOBt in DMF, the carboxylic acid and amine are coupled at 0–5°C, achieving 75–80% yield with reduced side products.

Mechanistic Insights and Side Reactions

  • Sulfone Stability : The thiolan sulfone’s electron-withdrawing nature accelerates amide formation but may lead to elimination under basic conditions.
  • Regioselectivity Challenges : Competing reactions during pyridine functionalization are mitigated by steric directing groups (e.g., methyl at C5).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, NH), 4.21 (m, 1H, thiolane-CH), 2.98 (s, 3H, SO₂), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : 165.2 (CONH), 152.1 (C-F), 134.8 (pyridine-C), 58.3 (thiolane-C).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/ACN) shows ≥98% purity, with tR = 6.7 min.

Industrial-Scale Considerations

  • Cost Efficiency : The acyl chloride method is preferred for scalability, despite lower yields, due to reagent affordability.
  • Waste Management : SOCl₂ byproducts require neutralization with NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide is a chemical compound with potential applications in scientific research. It has a molecular weight of 272.30 and the molecular formula C11H13FN2O3SC_{11}H_{13}FN_2O_3S .

Similar Compounds

  • N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
  • N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide : This compound has a molecular weight of 285.34 and a molecular formula of C13H16FNO3SC_{13}H_{16}FNO_3S .

Potential Applications

  • Building Block in Chemistry: This compound can be employed as a building block for synthesizing complex molecules and in studying reaction mechanisms.
  • Medicinal Chemistry: N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is of interest due to its potential biological activities, including anti-inflammatory and anticancer activities. It can modulate the activity of molecular targets like enzymes and receptors.
  • Neurobiological Research: Kynurenine (KYN) metabolites, produced in the tryptophan (Trp)-kynurenine (KYN) metabolic pathway, which are similar, have garnered attention in neurobiology, particularly through their modulation of NMDA receptors . For example, kynurenic acid (KYNA) shows antioxidant properties and acts as an NMDA receptor antagonist, contributing to the preservation of neuronal health .

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core : The target compound’s pyridine ring contrasts with the pyrazolopyridine in and the thiazole in . Pyridine derivatives often exhibit higher metabolic stability compared to thiazoles due to reduced susceptibility to oxidation.

Substituent Effects : The 3-fluoro and 5-methyl groups on the pyridine ring may sterically hinder enzymatic degradation, a feature absent in the simpler pyridone analogue .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-5-methylpyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by empirical studies and theoretical predictions.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
CAS Number2415542-42-4
Molecular FormulaC₁₁H₁₃FN₂O₃S
Molecular Weight272.30 g/mol

The unique structure of this compound includes a thiolane ring, a pyridine moiety, and a carboxamide group, which contribute to its biological activity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiolane and pyridine intermediates through oxidation and cyclization processes. The final product is obtained via coupling reactions under specific conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets modulates their activity, leading to various biochemical responses:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-17, which plays a crucial role in autoimmune diseases .

Anticancer Activity

The potential anticancer properties of this compound are being explored through various in vitro studies. These studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell cycle progression. The compound's structural features allow it to interact effectively with cancer-related molecular targets .

Antimicrobial Effects

Preliminary investigations have indicated that derivatives of this compound may possess antimicrobial properties. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Study 1: Inhibition of IL-17 Production

A study focused on the inhibition of IL-17 production demonstrated that modifications to the structure of compounds similar to this compound could enhance their efficacy as RORc inverse agonists. This suggests potential therapeutic applications in treating inflammatory diseases such as psoriasis .

Case Study 2: Anticancer Screening

In a series of anticancer screenings, compounds with structural similarities were found to exhibit significant cytotoxicity against various cancer cell lines. The results indicated that the presence of the thiolane ring was crucial for enhancing the anticancer activity .

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